molecular formula C30H25N3O9 B12097850 [3,4-Dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-methyloxolan-2-yl]methyl benzoate

[3,4-Dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-methyloxolan-2-yl]methyl benzoate

Cat. No.: B12097850
M. Wt: 571.5 g/mol
InChI Key: BKPAIHNXFCLIHR-UHFFFAOYSA-N
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Description

2’,3’,5’-Tri-O-benzoyl-2’-beta-C-methyl-6-azauridine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits its anticancer effects through the inhibition of DNA synthesis and induction of apoptosis .

Preparation Methods

The synthesis of 2’,3’,5’-Tri-O-benzoyl-2’-beta-C-methyl-6-azauridine involves several steps. Typically, the process begins with the methylation of ribose, followed by the addition of benzoyl groups. The reaction conditions often include the use of ethyl acetate, pyridine, and potassium carbonate, with the mixture being heated to 60–70°C . Industrial production methods may involve similar steps but on a larger scale, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

2’,3’,5’-Tri-O-benzoyl-2’-beta-C-methyl-6-azauridine undergoes various chemical reactions, including:

Scientific Research Applications

2’,3’,5’-Tri-O-benzoyl-2’-beta-C-methyl-6-azauridine has several scientific research applications:

    Chemistry: It is used as a model compound for studying nucleoside analogs and their reactions.

    Biology: The compound is utilized in research on DNA synthesis and repair mechanisms.

    Medicine: Its antitumor properties make it a candidate for cancer research, particularly in targeting lymphoid malignancies.

Mechanism of Action

The mechanism of action of 2’,3’,5’-Tri-O-benzoyl-2’-beta-C-methyl-6-azauridine involves the inhibition of DNA synthesis and the induction of apoptosis. The compound targets specific molecular pathways involved in cell cycle regulation and DNA repair, leading to the death of cancerous cells .

Comparison with Similar Compounds

2’,3’,5’-Tri-O-benzoyl-2’-beta-C-methyl-6-azauridine is unique compared to other purine nucleoside analogs due to its specific structure and the presence of benzoyl groups. Similar compounds include:

Properties

Molecular Formula

C30H25N3O9

Molecular Weight

571.5 g/mol

IUPAC Name

[3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-methyloxolan-2-yl]methyl benzoate

InChI

InChI=1S/C30H25N3O9/c1-30(42-27(37)21-15-9-4-10-16-21)24(41-26(36)20-13-7-3-8-14-20)22(18-39-25(35)19-11-5-2-6-12-19)40-28(30)33-29(38)32-23(34)17-31-33/h2-17,22,24,28H,18H2,1H3,(H,32,34,38)

InChI Key

BKPAIHNXFCLIHR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(OC1N2C(=O)NC(=O)C=N2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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